molecular formula C7H15N B12271770 2,2,4,4-Tetramethylazetidine

2,2,4,4-Tetramethylazetidine

Cat. No.: B12271770
M. Wt: 113.20 g/mol
InChI Key: LQUFHIPRZXGNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,4,4-Tetramethylazetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by its unique structure, which includes four methyl groups attached to the azetidine ring. The presence of these methyl groups significantly influences the chemical properties and reactivity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethylazetidine can be achieved through several methods. One common approach involves the cyclization of 2,2,5,5-tetramethyl-3-pyrrolidone. The process includes multiple steps, starting with the formation of intermediates such as 1-benzoil-2,2,5,5-tetramethyl-3-pyrrolidone, followed by the formation of 1-benzoil-2,2,5,5-tetramethyl-3,4-pyrrolidindione, and eventually leading to the desired azetidine compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency and yield. The process typically includes the use of inexpensive metals such as nickel, zinc, cobalt, copper, and chromium, as well as noble metals like ruthenium, palladium, rhodium, and platinum . These catalysts facilitate the conversion of starting materials into the target compound with high selectivity and minimal side reactions.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,4-Tetramethylazetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,4,4-Tetramethylazetidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is utilized in the production of polymers and as a monomer in polymerization reactions.

Mechanism of Action

The mechanism of action of 2,2,4,4-Tetramethylazetidine involves its interaction with various molecular targets. The compound’s ring strain and unique structure allow it to participate in a range of chemical reactions, which can influence biological pathways and molecular interactions. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological systems .

Comparison with Similar Compounds

Uniqueness: 2,2,4,4-Tetramethylazetidine stands out due to its four-membered ring structure and the presence of four methyl groups, which confer unique reactivity and stability compared to other azetidines and related compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2,2,4,4-tetramethylazetidine

InChI

InChI=1S/C7H15N/c1-6(2)5-7(3,4)8-6/h8H,5H2,1-4H3

InChI Key

LQUFHIPRZXGNBM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(N1)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.